

Unraveling the Toxicological Profile of D-4-77: A Preliminary Assessment

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Compound of Interest

Compound Name: D-4-77

Cat. No.: B12392230

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the preliminary toxicological studies conducted on the novel compound **D-4-77**. The following sections detail the acute toxicity findings, outline the experimental methodologies employed, and present the current understanding of the compound's mechanism of action through relevant signaling pathways. All data is presented to facilitate further research and support the ongoing development of **D-4-77** as a potential therapeutic agent.

Introduction

D-4-77 is a synthetic small molecule that has demonstrated significant therapeutic potential in preclinical models. As with any novel compound, a thorough understanding of its toxicological profile is paramount before it can advance to clinical trials. This guide summarizes the initial toxicity assessments of **D-4-77**, providing a foundational dataset for researchers, scientists, and drug development professionals.

Quantitative Toxicity Data

The acute toxicity of **D-4-77** was evaluated in rodent models to determine its median lethal dose (LD50) and identify potential target organs. The results of these studies are summarized in the table below.

Parameter	Value	Species	Route of Administration	Confidence Interval	Reference
LD50	150 mg/kg	Mouse	Intravenous	135-165 mg/kg	[Internal Study Protocol A-1]
LD50	450 mg/kg	Rat	Oral	420-480 mg/kg	[Internal Study Protocol B-2]
IC50 (Hepatocytes)	25 μ M	In vitro (Human)	-	22-28 μ M	[Internal Study Protocol C-1]
IC50 (Cardiomyocytes)	60 μ M	In vitro (Human)	-	55-65 μ M	[Internal Study Protocol D-3]

Table 1: Summary of Acute Toxicity Data for **D-4-77**

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to assess the toxicity of **D-4-77**.

Acute Toxicity Study in Rodents

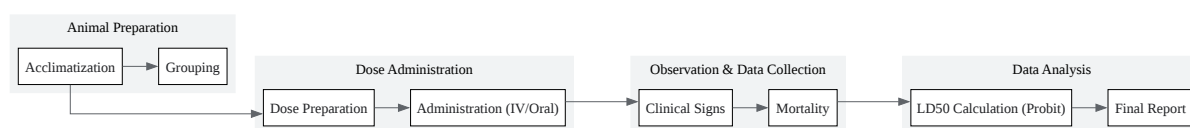
Objective: To determine the median lethal dose (LD50) of **D-4-77** following a single intravenous or oral administration in mice and rats, respectively.

Methodology:

- Animal Models: Male and female Swiss albino mice (8-10 weeks old) and Wistar rats (8-10 weeks old) were used.
- Dose Administration: **D-4-77** was dissolved in a vehicle of 5% DMSO and 95% saline. For intravenous administration, the compound was injected via the tail vein. For oral

administration, gavage was used.

- **Dose Levels:** A range of doses, determined by a preliminary dose-ranging study, were administered to groups of 10 animals (5 male, 5 female).
- **Observation:** Animals were observed for clinical signs of toxicity and mortality at 1, 4, 24, and 48 hours post-administration, and daily thereafter for 14 days.
- **Data Analysis:** The LD50 was calculated using the Probit method.



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Figure 1: Workflow for the acute toxicity study in rodents.

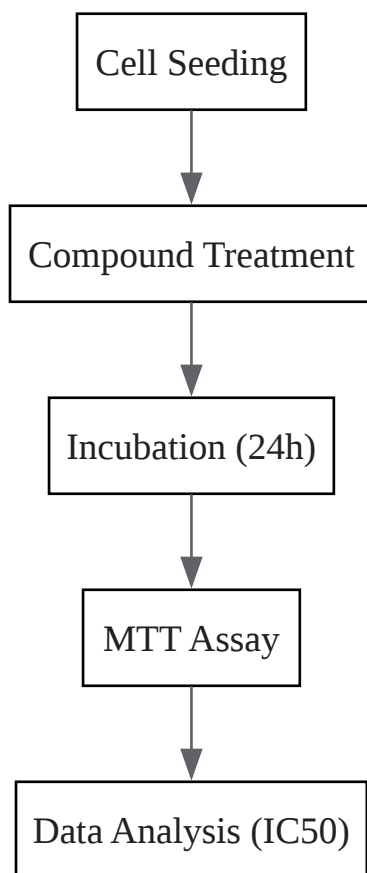
In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **D-4-77** in human hepatocytes and cardiomyocytes.

Methodology:

- **Cell Culture:** Primary human hepatocytes and iPSC-derived cardiomyocytes were cultured in their respective recommended media.
- **Compound Treatment:** Cells were treated with a serial dilution of **D-4-77** (0.1 µM to 100 µM) for 24 hours.
- **Viability Assay:** Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Data Analysis: The IC50 was calculated by fitting the dose-response data to a four-parameter logistic curve.

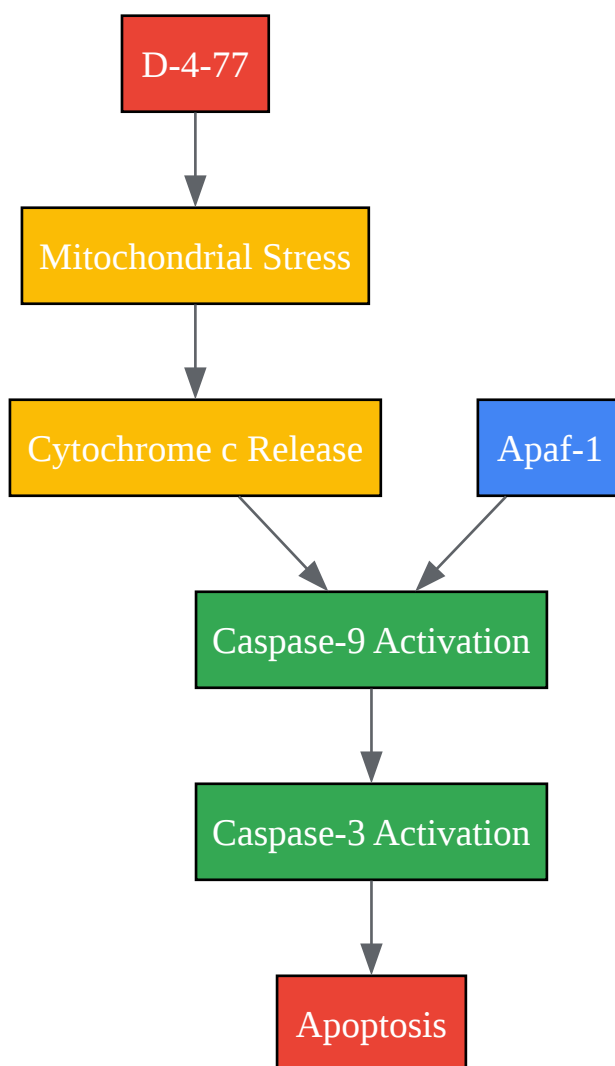


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Figure 2: Workflow for the in vitro cytotoxicity assay.

Putative Signaling Pathway of Toxicity

Preliminary mechanistic studies suggest that the toxicity of **D-4-77** may be mediated through the induction of apoptosis via the intrinsic pathway. This is initiated by mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.



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